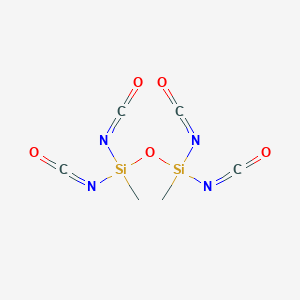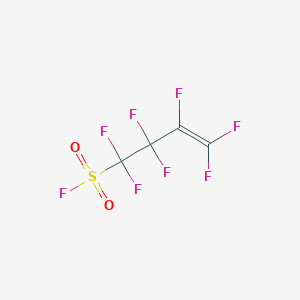
1,1,2,2,3,4,4-Heptafluorobut-3-ene-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2,3,4,4-Heptafluorobut-3-ene-1-sulfonyl fluoride is a chemical compound with the molecular formula C₄F₈O₂S. It is known for its unique properties due to the presence of multiple fluorine atoms, which impart high stability and reactivity. This compound is used in various industrial and research applications, particularly in the field of organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,2,2,3,4,4-Heptafluorobut-3-ene-1-sulfonyl fluoride can be synthesized through the fluorination of sulfolene. The process involves the anodic fluorination of sulfolene, which introduces fluorine atoms into the molecule . This method is efficient and commonly used in industrial settings.
Industrial Production Methods
The industrial production of this compound typically involves the electrochemical fluorination of sulfolane. This process is carried out under controlled conditions to ensure the high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,2,3,4,4-Heptafluorobut-3-ene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form sulfonate esters and other derivatives.
Cycloaddition Reactions: It acts as a dienophile in reactions with cyclopentadiene and furan derivatives.
Common Reagents and Conditions
Nucleophiles: Alcohols, phenols, and amines are commonly used nucleophiles in substitution reactions.
Catalysts: Palladium catalysts are often used in cross-coupling reactions involving this compound.
Major Products Formed
Sulfonate Esters: Formed through substitution reactions with alcohols and phenols.
Cycloadducts: Formed through cycloaddition reactions with dienes.
Applications De Recherche Scientifique
1,1,2,2,3,4,4-Heptafluorobut-3-ene-1-sulfonyl fluoride has several applications in scientific research:
Organic Synthesis: Used as a sulfonylation reagent to introduce sulfonyl groups into organic molecules.
Fluorine Source: Acts as a source of fluorine for nucleophilic fluorination reactions.
Material Science: Utilized in the development of high-performance materials due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 1,1,2,2,3,4,4-Heptafluorobut-3-ene-1-sulfonyl fluoride involves the formation of strong sulfonyl-fluoride bonds. These bonds are highly reactive towards nucleophiles, allowing the compound to participate in various substitution and addition reactions. The presence of multiple fluorine atoms enhances the compound’s electron-withdrawing ability, making it a potent reagent in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Perfluorobutanesulfonyl Fluoride (NfF): Similar in structure but contains more fluorine atoms, making it more reactive.
1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl Fluoride: Another fluorinated sulfonyl fluoride with similar applications.
Uniqueness
1,1,2,2,3,4,4-Heptafluorobut-3-ene-1-sulfonyl fluoride is unique due to its specific fluorination pattern, which provides a balance between reactivity and stability. This makes it particularly useful in applications where controlled reactivity is required.
Propriétés
Numéro CAS |
264879-61-0 |
|---|---|
Formule moléculaire |
C4F8O2S |
Poids moléculaire |
264.10 g/mol |
Nom IUPAC |
1,1,2,2,3,4,4-heptafluorobut-3-ene-1-sulfonyl fluoride |
InChI |
InChI=1S/C4F8O2S/c5-1(2(6)7)3(8,9)4(10,11)15(12,13)14 |
Clé InChI |
RQDWDZHAGIXHGQ-UHFFFAOYSA-N |
SMILES canonique |
C(=C(F)F)(C(C(F)(F)S(=O)(=O)F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


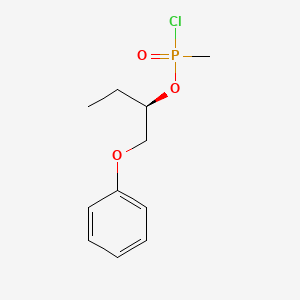
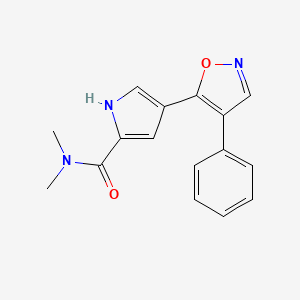
![[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B14250802.png)
![4-Methyl-N-[(pyridin-4-yl)methylidene]benzene-1-sulfonamide](/img/structure/B14250803.png)
![(1S,2S,5S)-2,6,6-Trimethyl-3-oxobicyclo[3.1.1]heptan-2-yl nitrate](/img/structure/B14250812.png)
![Methyl 2-[2-(benzenesulfonyl)ethenyl]benzoate](/img/structure/B14250818.png)
![Butanamide, N-(phenylmethoxy)-3-[(phenylmethoxy)amino]-, (3S)-](/img/structure/B14250825.png)
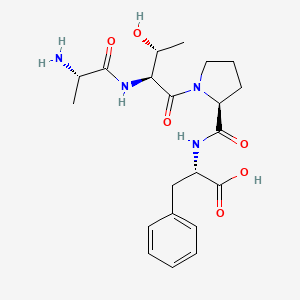
![(3R)-3-Hydroxy-5-[(thiophen-2-yl)sulfanyl]pentanoic acid](/img/structure/B14250840.png)
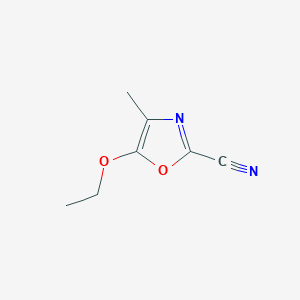
germane](/img/structure/B14250853.png)
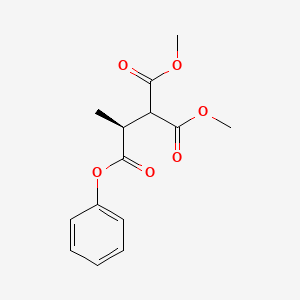
![N-[(Benzyloxy)carbonyl]-L-valyl-L-tyrosyl-D-leucinamide](/img/structure/B14250862.png)
